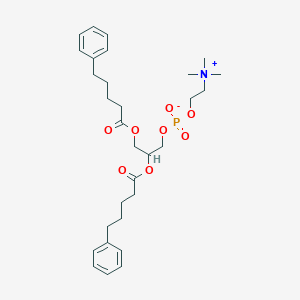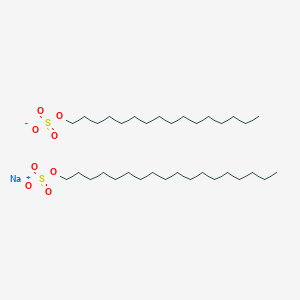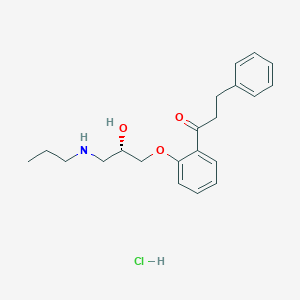
Dipvpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipvpc is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of Dipvpc is complex and not yet fully understood. It is known to interact with a number of different receptors in the body, including G protein-coupled receptors and ion channels. These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately affecting physiological processes.
Biochemische Und Physiologische Effekte
Dipvpc has been found to have a range of biochemical and physiological effects, including changes in intracellular calcium levels, alterations in gene expression, and modulation of neurotransmitter release. These effects make it a valuable tool for studying a variety of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dipvpc in lab experiments is its specificity. Because it interacts with specific receptors in the body, it can be used to study the effects of specific signaling pathways or cellular processes. However, Dipvpc also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are a number of potential future directions for research on Dipvpc. These include further studies of its mechanism of action, as well as investigations into its potential use in treating various diseases and conditions. Additionally, researchers may explore new methods for synthesizing Dipvpc or modifying its structure to enhance its effectiveness.
In conclusion, Dipvpc is a valuable tool for scientific research, with a range of potential applications in the study of cellular signaling, gene expression, and protein function. Its ability to interact with specific receptors in the body makes it a promising candidate for further investigation and development.
Synthesemethoden
Dipvpc can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
Dipvpc has a wide range of potential applications in scientific research. It can be used in studies of cell signaling, gene expression, and protein function, among other areas. Its ability to interact with specific receptors in the body makes it a valuable tool for studying the mechanisms underlying various biological processes.
Eigenschaften
CAS-Nummer |
100031-76-3 |
|---|---|
Produktname |
Dipvpc |
Molekularformel |
C30H44NO8P |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChI-Schlüssel |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Synonyme |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)









![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)